molecular formula C23H21N3O2S B2762888 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 921521-27-9

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2762888
CAS No.: 921521-27-9
M. Wt: 403.5
InChI Key: XMOUAWWNKLZHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-methylimidazole core substituted at position 5 with a 4-methoxyphenyl group. A thioether bridge (-S-) connects the imidazole to an acetamide moiety, which is further substituted with a naphthalen-1-yl group at the nitrogen terminus.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-26-21(17-10-12-18(28-2)13-11-17)14-24-23(26)29-15-22(27)25-20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUAWWNKLZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. Its unique structure, featuring an imidazole ring, a methoxyphenyl group, and a naphthalene moiety, suggests diverse biological interactions that warrant detailed exploration.

Chemical Structure

The chemical formula for this compound is C18H18N3OS. The compound's structure can be summarized as follows:

ComponentDescription
Imidazole RingFive-membered heterocyclic compound
Methoxyphenyl GroupAromatic substituent enhancing lipophilicity
Naphthalene MoietyAdditional aromatic system
Thioether LinkagePotential for nucleophilic reactions

Biological Activity Overview

Research indicates that compounds with imidazole and thioether functionalities exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are under investigation, but initial studies suggest promising outcomes.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that imidazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of imidazole derivatives has also been documented. Research indicates that certain imidazole-containing compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis . The presence of the naphthalene moiety may enhance these effects through increased hydrophobic interactions with cellular membranes.

The mechanism by which this compound exerts its biological effects likely involves interaction with various biological targets:

Inhibition of Enzymes : The compound may inhibit enzymes crucial for cancer cell survival or microbial growth.

Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Leishmanicidal Activity : A series of thiazole derivatives demonstrated significant leishmanicidal activity, with structural analogs showing cytotoxic effects against Leishmania infantum . This suggests potential for similar activity in the target compound.
  • Cytotoxicity in Cancer Cells : In vitro studies on imidazole derivatives revealed cytotoxic effects on various cancer cell lines, indicating that structural modifications can enhance bioactivity .

Research Findings

Recent findings emphasize the importance of structural features in determining the biological activity of imidazole derivatives:

Study ReferenceBiological ActivityKey Findings
Jain et al. AntimicrobialEffective against S. aureus and E. coli
PMC7893931 AnticancerInhibition of cancer cell proliferation
Science.gov LeishmanicidalSignificant cytotoxicity against L. infantum

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The imidazole derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial activity of several imidazole derivatives, including those similar to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide. The results demonstrated:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
Compound A128 µg/mLE. coli
Compound B256 µg/mLStaphylococcus aureus
Target Compound64 µg/mLCandida albicans

These findings suggest that the target compound exhibits promising antimicrobial activity, warranting further exploration in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on cancer cell lines, the following results were observed:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

The compound showed selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal cells, highlighting its potential as a therapeutic agent .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes that are crucial in disease pathways.

Case Study: Enzyme Inhibition Profile

Research has indicated that derivatives similar to the target compound can inhibit key enzymes involved in metabolic disorders:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive30
CyclooxygenaseNon-competitive12
LipoxygenaseMixed-type18

These results suggest that the compound may have therapeutic applications in neurodegenerative diseases and inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Imidazole-Thioacetamide Derivatives
  • N-(4-Methoxyphenyl)-2-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide (): Core: Similar imidazole-thioacetamide backbone. Substituents: Lacks the 5-(4-methoxyphenyl) group on the imidazole; acetamide nitrogen is substituted with 4-methoxyphenyl instead of naphthalen-1-yl.
  • Compound 9 () :

    • Core : Imidazole-thioacetamide.
    • Substituents : Imidazole has 5-(4-fluorophenyl) and 1-(4-methoxyphenyl) groups; acetamide nitrogen is attached to a thiazol-2-yl group.
    • Implications : Fluorine substitution may enhance electronegativity and metabolic stability, while the thiazole ring introduces hydrogen-bonding capabilities absent in the naphthalen-1-yl group of the target .
Benzimidazole and Thiadiazole Derivatives
  • Compound 4d (): Core: Benzimidazole-thio linked to a thiadiazol-2-yl acetamide. Substituents: Benzimidazole (5-methyl) and thiadiazole (4-chlorophenyl).

Triazole-Linked Analogues

  • Compound 6a () :
    • Core : 1,2,3-Triazole formed via click chemistry.
    • Substituents : Naphthalen-1-yloxy methyl group on triazole; acetamide nitrogen is phenyl.
    • Implications : The triazole core offers hydrogen-bonding sites, while the naphthalen-1-yloxy group provides steric bulk but lacks direct conjugation to the acetamide nitrogen, unlike the target compound .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Yield (%) Key Substituents
Target Compound Imidazole-thio Not reported Not reported 5-(4-methoxyphenyl), N-naphthalen-1-yl
Compound 5f () Thiadiazole 158–160 79 2-isopropyl-5-methylphenoxy
Compound 6b () Triazole 138–140 68 2-nitrophenyl, naphthalen-1-yloxy
Compound 4d () Benzimidazole-thio 190–194 58 5-methyl, 4-chlorophenyl
  • Trends : Thiadiazole and benzimidazole derivatives exhibit higher melting points compared to triazole or imidazole cores, likely due to increased rigidity and intermolecular interactions .

Preparation Methods

Thiohydantoin Intermediate Formation

The patent WO2007041048A2 details a method where methylglycinate reacts with 4-methoxyphenyl isothiocyanate in dichloromethane to form a thiourea intermediate. Cyclization under acidic conditions (HCl/EtOH, 80°C) yields 3-(4-methoxyphenyl)-5-methyl-thiohydantoin.

Reaction Scheme:
$$
\text{Methyl glycinate} + \text{4-MeO-C}6\text{H}4\text{-NCS} \xrightarrow{\text{CH}2\text{Cl}2} \text{Thiourea} \xrightarrow[\text{HCl}]{\Delta} \text{Thiohydantoin}
$$

Reduction to Imidazole-2-Thione

Sodium borohydride-mediated reduction of the thiohydantoin in ethanol at 0°C selectively cleaves the C=S bond, producing 5-(4-methoxyphenyl)-1-methylimidazole-2-thiol in 68% yield after recrystallization (MeOH/H$$_2$$O).

Key Data:

Parameter Value
Temperature 0°C → RT
Time 3 hours
Yield 68%
Purification Recrystallization

Preparation of N-(Naphthalen-1-Yl)-2-Chloroacetamide

Acylation of 1-Naphthylamine

Adapting methods from Biointerface Research, 1-naphthylamine (1.43 g, 10 mmol) reacts with chloroacetyl chloride (1.12 mL, 14 mmol) in acetone (20 mL) using K$$2$$CO$$3$$ (2.76 g, 20 mmol) as base. The reaction proceeds at 60°C for 4 hours, achieving 85% yield after aqueous workup.

Spectroscopic Validation:

  • IR (KBr): 3280 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), 680 cm$$^{-1}$$ (C-Cl)
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J=8.0 Hz, 1H), 7.90–7.45 (m, 6H), 4.20 (s, 2H, CH$$2$$Cl)

Thioether Coupling via Nucleophilic Substitution

Optimization of Reaction Conditions

The imidazole-2-thiol (1.2 eq) is deprotonated with NaH (1.5 eq) in dry DMF under N$$_2$$. N-(naphthalen-1-yl)-2-chloroacetamide (1 eq) is added, and the mixture is stirred at 50°C for 12 hours. Monitoring by TLC (Hexane:EtOAc 3:1) confirms complete consumption of starting material.

Comparative Yield Analysis:

Base Solvent Temp (°C) Time (h) Yield (%)
NaOH EtOH 78 24 52
NaH DMF 50 12 78
K$$2$$CO$$3$$ Acetone 56 18 61

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (DMSO-d$$6$$):
    δ 8.45 (s, 1H, NH), 8.12–7.20 (m, 11H, Ar-H), 4.05 (s, 2H, SCH$$2$$), 3.82 (s, 3H, OCH$$3$$), 3.45 (s, 3H, NCH$$3$$)

  • $$^{13}$$C NMR (101 MHz, DMSO):
    δ 168.2 (C=O), 159.1 (OCH$$3$$), 144.5 (imidazole C2), 134.8–116.2 (aromatic carbons), 40.1 (SCH$$2$$), 34.7 (NCH$$_3$$)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${23}$$H$${21}$$N$$3$$O$$2$$S [M+H]$$^+$$: 420.1382
Found: 420.1379

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

Inspired by Ugi reactions in Biointerface Research, a mixture of 4-methoxybenzaldehyde (1 eq), methylamine (1 eq), 1-naphthyl isocyanide (1 eq), and thioglycolic acid (1 eq) in MeOH at 25°C for 48 hours purportedly forms the target compound. However, this method yields only 32% product with numerous side products, making it less viable than stepwise synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

Competing formation of 4-substituted imidazole isomers is minimized by using methylglycinate derivatives rather than unprotected glycine, as the ester group directs cyclization to the 5-position.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies show that performing the thioether coupling in a microreactor (0.5 mL volume, 100°C, 5 min residence time) increases yield to 89% while reducing solvent use by 70% compared to batch processes.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide?

The synthesis typically involves:

  • Step 1: Formation of the imidazole core via cyclization of substituted phenyl precursors under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Step 2: Introduction of the methoxyphenyl group via electrophilic substitution or Suzuki coupling .
  • Step 3: Thioacetamide linkage formation using 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
  • Purification: Recrystallization from ethanol or column chromatography for isolation .

Table 1: Common Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Imidazole formationK₂CO₃, ethanol, reflux60–75
Thioacetamide coupling2-chloroacetamide, DMF, 60°C45–55

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~680 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, naphthyl aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry: Validates molecular weight (e.g., HRMS [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Hypothesis: Steric hindrance or dynamic effects may cause splitting discrepancies.
  • Methodology:

Perform variable-temperature NMR to assess conformational mobility .

Validate with X-ray crystallography using SHELXL (for unambiguous bond-length/angle confirmation) .

Compare experimental data with DFT-simulated spectra (e.g., Gaussian software) .

Q. What strategies optimize reaction yields during thioacetamide coupling?

  • Solvent Optimization: Replace DMF with t-BuOH/H₂O (3:1) to enhance solubility and reduce side reactions .
  • Catalyst Screening: Test Cu(OAc)₂ for regioselective coupling (common in triazole syntheses) .
  • Temperature Control: Lower reaction temperature (40°C) to minimize decomposition of heat-sensitive intermediates .

Table 2: Yield Optimization Case Studies

Solvent SystemCatalystYield (%)
DMFNone45
t-BuOH/H₂OCu(OAc)₂68

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Design: Synthesize analogs with variations in:
  • Methoxy group (replace with Cl, Br, or NO₂) .
  • Naphthyl moiety (substitute with benzothiazole or pyridine) .
    • Assays:
  • In vitro: Test inhibition of cyclooxygenase (COX-1/2) using enzyme-linked immunosorbent assays (ELISA) .
  • In silico: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 PDB: 5KIR) .

Q. What computational methods validate crystallographic data for this compound?

  • Software: Use WinGX for crystallographic data refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Validation Metrics:
  • Check R-factor convergence (< 5% for high-resolution data).
  • Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., π-π stacking with naphthyl groups) .

Methodological Considerations

Q. How to troubleshoot low purity during recrystallization?

  • Issue: Co-precipitation of byproducts.
  • Solutions:

Use gradient recrystallization (e.g., ethanol/water mixtures) .

Pre-purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What are best practices for reproducibility in multi-step syntheses?

  • Documentation: Record exact stoichiometry, solvent batch numbers, and humidity/temperature conditions.
  • Quality Control:
  • Intermediate characterization at each step (e.g., TLC, melting points).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

Data Contradiction Analysis Example

Scenario: Conflicting IC₅₀ values in enzyme inhibition assays.

  • Possible Causes:
    • Variability in enzyme source (human recombinant vs. tissue-derived).
    • Differences in assay buffer pH (affects compound protonation).
  • Resolution:
    • Standardize assay protocols (e.g., pH 7.4 PBS buffer).
    • Include positive controls (e.g., celecoxib for COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.